molecular formula C8H3ClF4O2 B15329263 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid

4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B15329263
M. Wt: 242.55 g/mol
InChI Key: VYGYSSDAUVJOKG-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the selective substitution of trifluoromethyl groups on a benzoic acid derivative, followed by chlorination and fluorination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, utilizing advanced technologies to ensure efficiency and cost-effectiveness. The production process is designed to minimize environmental impact and ensure the safety of workers handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, fluorine), organometallic compounds, and oxidizing or reducing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2-Chloro-5-(trifluoromethyl)benzoic acid

Uniqueness

4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it suitable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C8H3ClF4O2

Molecular Weight

242.55 g/mol

IUPAC Name

4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H3ClF4O2/c9-6-4(8(11,12)13)1-3(7(14)15)2-5(6)10/h1-2H,(H,14,15)

InChI Key

VYGYSSDAUVJOKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)C(=O)O

Origin of Product

United States

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